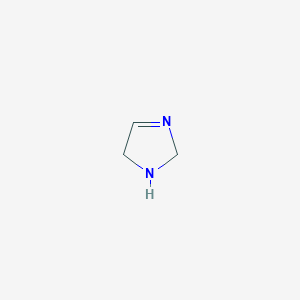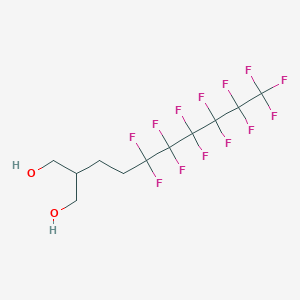![molecular formula C11H14FNO B14694439 2-{(E)-[(4-Fluorophenyl)methylidene]amino}-2-methylpropan-1-ol CAS No. 25458-03-1](/img/structure/B14694439.png)
2-{(E)-[(4-Fluorophenyl)methylidene]amino}-2-methylpropan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{(E)-[(4-Fluorophenyl)methylidene]amino}-2-methylpropan-1-ol is an organic compound characterized by the presence of a fluorophenyl group, an imine linkage, and a hydroxyl group attached to a methyl-substituted carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(E)-[(4-Fluorophenyl)methylidene]amino}-2-methylpropan-1-ol typically involves the condensation of 4-fluorobenzaldehyde with 2-amino-2-methylpropan-1-ol under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-{(E)-[(4-Fluorophenyl)methylidene]amino}-2-methylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The imine linkage can be reduced to form an amine.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Electrophilic aromatic substitution reactions may involve reagents such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products
Oxidation: The major product is the corresponding ketone or aldehyde.
Reduction: The major product is the corresponding amine.
Substitution: The major products are substituted derivatives of the fluorophenyl group.
Wissenschaftliche Forschungsanwendungen
2-{(E)-[(4-Fluorophenyl)methylidene]amino}-2-methylpropan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-{(E)-[(4-Fluorophenyl)methylidene]amino}-2-methylpropan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The imine linkage and fluorophenyl group play crucial roles in binding to these targets, leading to modulation of their activity. The hydroxyl group may also participate in hydrogen bonding, further stabilizing the interaction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-{[(E)-(4-Fluorophenyl)methylidene]amino}benzonitrile
- (2E)-2-(4-fluorobenzylidene)-N’-[(E)-(4-fluorophenyl)methylidene]hydrazinecarboximidohydrazide hydrochloride
Uniqueness
2-{(E)-[(4-Fluorophenyl)methylidene]amino}-2-methylpropan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the fluorophenyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
25458-03-1 |
|---|---|
Molekularformel |
C11H14FNO |
Molekulargewicht |
195.23 g/mol |
IUPAC-Name |
2-[(4-fluorophenyl)methylideneamino]-2-methylpropan-1-ol |
InChI |
InChI=1S/C11H14FNO/c1-11(2,8-14)13-7-9-3-5-10(12)6-4-9/h3-7,14H,8H2,1-2H3 |
InChI-Schlüssel |
VCXKDQUNQXMEBN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CO)N=CC1=CC=C(C=C1)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3H-[1]Benzopyrano[4,3-c]isoxazole, 1,3a,4,9b-tetrahydro-, cis-](/img/structure/B14694389.png)


![Benzyl [4-(cyclohexylsulfamoyl)phenyl]carbamate](/img/structure/B14694409.png)



![3-[(E)-Benzylideneamino]propanenitrile](/img/structure/B14694433.png)
![[3-(methoxymethylcarbamoyloxy)-2,4-dimethylpentyl] N-(methoxymethyl)carbamate](/img/structure/B14694443.png)



